Scaffold Topology: [4.2.2.0²,⁵] β‑Lactam Core vs. [5.2.1.0²,⁶] and [4.2.1.0²,⁵] Cores
The target compound presents a [4.2.2.0²,⁵]decane framework wherein a β‑lactam (azetidin‑2‑one) is fused to a cyclohexane ring. This topology is distinct from the norbornane‑based [5.2.1.0²,⁶] core of the 5‑amino antiarrhythmic lead P11 [1] and from the contracted [4.2.1.0²,⁵]nonane core of the lower homolog (CAS 7486‑95‑5) . The target scaffold contains nine carbon atoms arranged with a C2–C5 ethano bridge, whereas the [5.2.1.0²,⁶] system employs a methano bridge and the [4.2.1.0²,⁵] system shortens the cycloalkane ring by one methylene unit.
| Evidence Dimension | Ring‑system topology (SMILES‑based core comparison) |
|---|---|
| Target Compound Data | [4.2.2.0²,⁵]decane core; 9 carbons; ethano bridge between C2–C5; β‑lactam fused to cyclohexane |
| Comparator Or Baseline | P11: [5.2.1.0²,⁶]decane core (norbornane‑derived); Lower homolog: [4.2.1.0²,⁵]nonane core (8 carbons) |
| Quantified Difference | Different bridging pattern (ethano vs. methano) and ring expansion/contraction (±1 carbon relative to comparators) |
| Conditions | Structural analysis derived from SMILES and IUPAC nomenclature; P11 core confirmed by X‑ray crystallography in the literature [1] |
Why This Matters
Scaffold topology dictates the spatial trajectory of substituents and the overall molecular volume, directly influencing target binding, catalyst geometry, and physicochemical properties—a different core cannot be assumed to deliver the same performance in any structure‑dependent application.
- [1] Vakhitova, Yu. V. et al. Molecular Mechanisms of Action of 5‑Amino‑exo‑3‑azatricyclo[5.2.1.02,6]decane‑4‑one (P11). Russ. J. Bioorg. Chem. 37, 744–751 (2011). https://link.springer.com/article/10.1134/S1068162011060148 View Source
